4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
This compound, referred to as LMM5 in prior research, is a 1,3,4-oxadiazole derivative featuring a benzyl(methyl)sulfamoyl group linked to a benzamide scaffold and a 4-phenyl-1,3-thiazol-2-yl substituent . It was identified via in silico screening as a thioredoxin reductase inhibitor with antifungal activity against Candida albicans, achieving significant growth inhibition in experimental models . The compound’s design leverages sulfonamide and thiazole pharmacophores, which are common in antimicrobial and anti-inflammatory agents.
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-27(16-18-8-4-2-5-9-18)32(29,30)21-14-12-20(13-15-21)23(28)26-24-25-22(17-31-24)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIIAEZNMNRBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to summarize the biological activity of this compound, drawing from diverse research sources and presenting relevant data in a structured format.
Chemical Structure and Properties
The molecular formula of 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is C18H19N3O2S, with a molecular weight of approximately 345.43 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing a thiazole ring often exhibit inhibitory effects on various enzymes involved in tumor growth and inflammation.
- Antimicrobial Activity : Sulfamoyl groups are known for their antibacterial properties, potentially making this compound effective against certain bacterial strains.
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines through apoptosis induction.
Biological Activity Data
The following table summarizes the biological activities reported for 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and related compounds:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of various benzamide derivatives, including our compound. It was found that at concentrations as low as 10 µM, the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis, which was confirmed by flow cytometry analysis.
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties, 4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide was tested against E. coli. The results showed that at a concentration of 100 µg/mL, the compound effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The compound undergoes hydrolysis under specific conditions, influenced by its sulfonamide and benzamide linkages.
Key findings:
-
Acidic hydrolysis targets the sulfonamide group, yielding benzyl(methyl)amine and a sulfonic acid derivative.
-
Basic conditions cleave the benzamide bond, producing a carboxylic acid and free thiazole amine .
Substitution Reactions
The sulfamoyl and thiazole groups participate in nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution
Electrophilic Substitution
| Position | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Benzamide aromatic ring | Br2 in CHCl3 | RT, 2 hours | Brominated benzamide (para to sulfamoyl) | |
| Thiazole C-4 position | SO3 in H2SO4 | 50°C, 6 hours | Sulfonated thiazole |
Oxidation and Reduction
The benzyl and thiazole moieties show redox activity:
Coupling Reactions
The compound participates in cross-coupling reactions via its aryl halide intermediates:
Stability and Degradation
Thermogravimetric analysis (TGA) data reveals:
-
Thermal decomposition : Begins at 215°C with loss of benzyl group (Δm = 18.2%).
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfamoyl bond within 48 hours.
Synthetic Routes
Key steps in its synthesis (adapted from ):
-
Chlorosulfonation : Benzoic acid → 4-chlorosulfonylbenzoic acid using ClSO3H.
-
Sulfonamide formation : Reaction with benzyl(methyl)amine in acetone.
-
Benzamide coupling : Condensation with 2-amino-4-phenylthiazole via EDC/HOBt.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antimicrobial and Antifungal Contexts
a. 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Differs in the sulfamoyl substituent (bis(2-methoxyethyl) vs. benzyl(methyl)) and the thiazole ring (4-nitrophenyl vs. phenyl).
- Activity : Exhibited a 119.09% effect (p < 0.05) in an unspecified bioassay, suggesting enhanced potency compared to LMM5 .
- SAR Insight : The nitro group may improve electron-withdrawing effects, enhancing target binding, while methoxyethyl groups increase hydrophilicity .
b. N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Structure : Lacks the sulfamoyl group but includes a chloro substituent on the benzamide.
- Activity : Demonstrated potent anti-inflammatory activity (carrageenan-induced edema model), highlighting the role of halogenation in modulating inflammation pathways .
c. Masitinib mesylate
Analogs with Modified Sulfamoyl Groups
a. 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Diethylsulfamoyl group replaces benzyl(methyl)sulfamoyl.
- Implications : The bulkier diethyl group may reduce membrane permeability but enhance receptor selectivity .
b. 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Antifungal vs. Antibacterial Activity
- LMM5 : Antifungal activity against C. albicans via thioredoxin reductase inhibition .
- Compound 3 (4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide): Showed superior antibacterial activity against Escherichia coli, suggesting sulfamoyl-thioamide hybrids broaden antimicrobial spectra .
Critical Analysis of Structure-Activity Relationships (SAR)
- Sulfamoyl Modifications : Benzyl(methyl) groups in LMM5 balance lipophilicity and target affinity, whereas diethyl or nitro-substituted analogs may alter pharmacokinetics .
- Thiazole Substituents : 4-Phenyl groups enhance antifungal activity, while nitro or halogenated aryl groups broaden antibacterial applications .
- Hybrid Scaffolds : Combining sulfamoyl with oxadiazole (LMM5) or triazole (compounds 7–9) improves metabolic stability and target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
